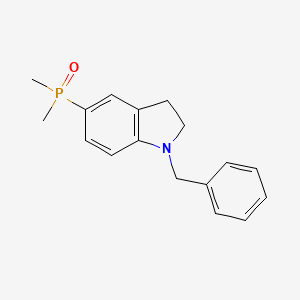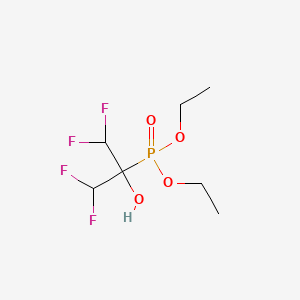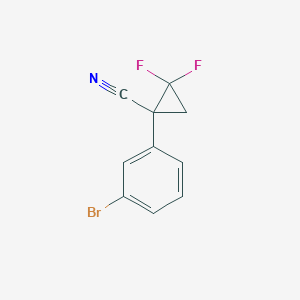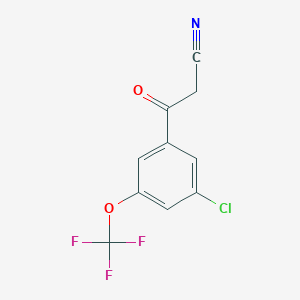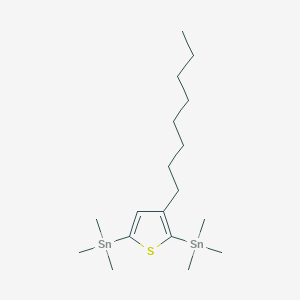![molecular formula C16H18FN B12844817 4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12844817.png)
4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Tert-butyl-3-fluoro[1,1’-biphenyl]-4-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a tert-butyl group and a fluorine atom attached to the biphenyl structure, along with an amine group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Tert-butyl-3-fluoro[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. In this reaction, an aryl halide (such as 4-bromo-3-fluorobiphenyl) is coupled with an arylboronic acid (such as 4-tert-butylphenylboronic acid) in the presence of a palladium catalyst and a base like potassium carbonate . The reaction is usually carried out in a solvent mixture of tetrahydrofuran (THF) and water under reflux conditions.
Industrial Production Methods
Industrial production of 4’-Tert-butyl-3-fluoro[1,1’-biphenyl]-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Tert-butyl-3-fluoro[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like hydroxide ions or amines can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups into the biphenyl structure.
Wissenschaftliche Forschungsanwendungen
4’-Tert-butyl-3-fluoro[1,1’-biphenyl]-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological processes and interactions due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4’-Tert-butyl-3-fluoro[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and tert-butyl group can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Tert-butyl-4-fluoro[1,1’-biphenyl]-3-carboxylic acid: This compound has a carboxylic acid group instead of an amine group, which affects its chemical properties and reactivity.
4,4’-Di-tert-butylbiphenyl: This compound lacks the fluorine atom and amine group, making it less reactive in certain chemical reactions.
Uniqueness
4’-Tert-butyl-3-fluoro[1,1’-biphenyl]-4-amine is unique due to the combination of the tert-butyl, fluorine, and amine groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C16H18FN |
|---|---|
Molekulargewicht |
243.32 g/mol |
IUPAC-Name |
4-(4-tert-butylphenyl)-2-fluoroaniline |
InChI |
InChI=1S/C16H18FN/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-15(18)14(17)10-12/h4-10H,18H2,1-3H3 |
InChI-Schlüssel |
MFBVWDQMAOOBKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


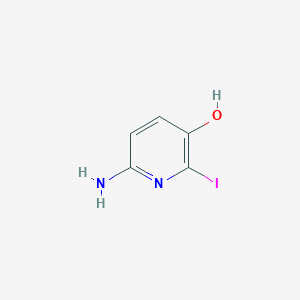
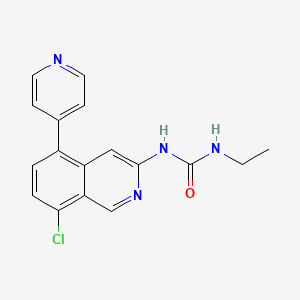
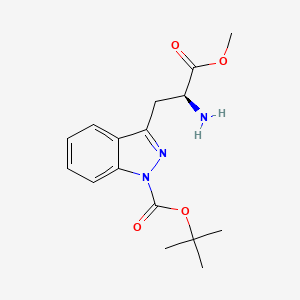
![(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B12844751.png)
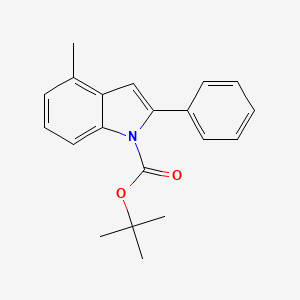
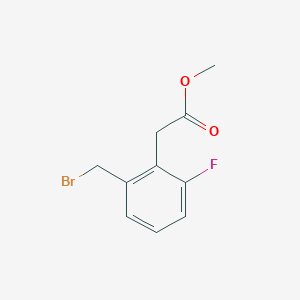
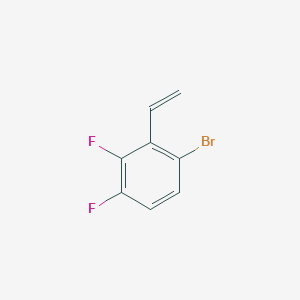
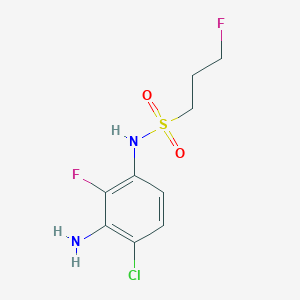
![4-Hepten-3-one, 2-[(2S,5R)-5-ethenyltetrahydro-5-methyl-2-furanyl]-6-hydroxy-6-methyl-, (2R,4E)-](/img/structure/B12844782.png)
